7-(3-Methoxybenzyl)-2,7-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Methoxybenzyl)-2,7-diazaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspirodecane and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Methoxybenzyl)-2,7-diazaspiro[4.5]decane typically involves multi-step reactions. One common approach is the catalytic hydrogenation of a precursor compound, followed by oxidation and spirocyclization reactions. For instance, starting from 4-methoxycyclohexan-1-one, the compound can be synthesized through a series of reactions including Bucherer–Bergs reaction, hydrolysis, esterification, acylation, and intramolecular condensation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve optimizing the laboratory-scale synthesis for larger-scale production. This would include ensuring the reactions are efficient, cost-effective, and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
7-(3-Methoxybenzyl)-2,7-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.
Scientific Research Applications
7-(3-Methoxybenzyl)-2,7-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs.
Medicine: Its potential pharmacological properties are of interest for developing treatments for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 7-(3-Methoxybenzyl)-2,7-diazaspiro[4.5]decane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The exact pathways depend on the specific application, but generally, the compound may bind to active sites or alter the conformation of target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Spirotetramat: A spirocyclic compound used as an insecticide, synthesized through similar multi-step reactions.
1,7-Dioxaspiro[5.5]undecane: Another spirocyclic compound with applications in organic synthesis.
Difluoroalkylated 2-azaspiro[4.5]decanes: Compounds synthesized via copper-catalyzed difluoroalkylation, used in various chemical applications.
Uniqueness
7-(3-Methoxybenzyl)-2,7-diazaspiro[4.5]decane is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties. Its methoxybenzyl group, in particular, can participate in unique interactions and reactions not seen in other similar compounds.
Properties
IUPAC Name |
7-[(3-methoxyphenyl)methyl]-2,7-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-19-15-5-2-4-14(10-15)11-18-9-3-6-16(13-18)7-8-17-12-16/h2,4-5,10,17H,3,6-9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLOWWBSJIWKNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC3(C2)CCNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.